molecular formula C16H26N2O15P2 B1195181 2'-Deoxy-thymidine-beta-L-rhamnose CAS No. 2147-59-3

2'-Deoxy-thymidine-beta-L-rhamnose

Cat. No.: B1195181
CAS No.: 2147-59-3
M. Wt: 548.33 g/mol
InChI Key: ZOSQFDVXNQFKBY-CGAXJHMRSA-N
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Description

2’-Deoxy-Thymidine-Beta-L-Rhamnose is a compound that belongs to the class of organic compounds known as pyrimidine nucleotide sugars. These are pyrimidine nucleotides bound to a saccharide derivative through the terminal phosphate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-Thymidine-Beta-L-Rhamnose typically involves the enzymatic conversion of thymidine diphosphate-glucose (TDP-glucose) to thymidine diphosphate-rhamnose (TDP-rhamnose). This process is catalyzed by a series of enzymes, including glucose-1-phosphate thymidylyltransferase, TDP-glucose 4,6-dehydratase, TDP-4-keto-6-deoxy-glucose 3,5-epimerase, and TDP-4-keto-rhamnose reductase .

Industrial Production Methods

Industrial production of 2’-Deoxy-Thymidine-Beta-L-Rhamnose involves the fermentation of genetically engineered microorganisms that express the necessary enzymes for the biosynthesis of TDP-rhamnose. The fermentation process is optimized to maximize the yield of the desired compound, followed by purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-Thymidine-Beta-L-Rhamnose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

2’-Deoxy-Thymidine-Beta-L-Rhamnose has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Deoxy-Thymidine-Beta-L-Rhamnose involves its interaction with specific enzymes and molecular targets. For example, it acts as a substrate for enzymes involved in the biosynthesis of rhamnose-containing polysaccharides. These interactions are crucial for the compound’s biological activity and its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Thymidine Diphosphate-L-Rhamnose: Similar in structure but differs in the sugar moiety.

    Uridine Diphosphate-Rhamnose: Contains uridine instead of thymidine.

    Guanosine Diphosphate-Rhamnose: Contains guanosine instead of thymidine.

Uniqueness

2’-Deoxy-Thymidine-Beta-L-Rhamnose is unique due to its specific combination of thymidine and rhamnose, which imparts distinct biochemical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8-,9+,10+,11-,12+,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSQFDVXNQFKBY-CGAXJHMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O15P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175752
Record name Thymidine diphosphate rhamnose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deoxythymidine diphosphate-L-rhamnose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006354
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2147-59-3
Record name Thymidine 5′-(trihydrogen diphosphate), P′-(6-deoxy-β-L-mannopyranosyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2147-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thymidine diphosphate rhamnose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002147593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxy-thymidine-beta-L-rhamnose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03723
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Thymidine diphosphate rhamnose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deoxythymidine diphosphate-L-rhamnose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006354
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxy-thymidine-beta-L-rhamnose
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2'-Deoxy-thymidine-beta-L-rhamnose
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Reactant of Route 6
2'-Deoxy-thymidine-beta-L-rhamnose

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